molecular formula C10H19NO3 B177487 (R)-tert-butyl (1-oxopentan-3-yl)carbamate CAS No. 198493-29-7

(R)-tert-butyl (1-oxopentan-3-yl)carbamate

Cat. No. B177487
M. Wt: 201.26 g/mol
InChI Key: VEVHRUHHMAZBRX-MRVPVSSYSA-N
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Description

(R)-tert-butyl (1-oxopentan-3-yl)carbamate, also known as (R)-t-butyl 3-oxopentanoyl carbamate or BOPC, is a chemical compound that has been widely used in scientific research. It is a chiral carbamate that has a tert-butyl group attached to the nitrogen atom. BOPC has been used in various studies, including as a chiral derivatizing agent for the analysis of amino acids and peptides, as well as a reagent for the synthesis of chiral compounds.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation and Diels‐Alder Reaction : The study by Padwa, Brodney, and Lynch (2003) explores the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate through a series of reactions including Diels-Alder, showcasing the versatility of carbamates in synthetic organic chemistry Padwa, Brodney, & Lynch, 2003.

  • Thionyl Chloride-Mediated Synthesis : Li et al. (2015) describe an efficient synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, highlighting the chemical's significance in streamlined synthetic processes Li, Mei, Gao, Li, Yan, & Che, 2015.

Structural Analysis and Materials Science

  • Carbocyclic Analogue of Protected β-d-2-Deoxyribosylamine : Ober, Marsch, Harms, and Carell (2004) investigated the crystal structure of a carbocyclic analogue, demonstrating the importance of tert-butyl carbamates in the analysis of molecular structures and their implications for synthetic biology Ober, Marsch, Harms, & Carell, 2004.

  • Hydrogen and Halogen Bonds : The work by Das et al. (2016) on carbamate derivatives sheds light on the role of hydrogen and halogen bonds in molecular assembly, demonstrating the compound's utility in understanding and designing new molecular structures Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016.

Catalysis and Drug Synthesis

  • Bioinspired Manganese Complexes : Qiu, Xia, and Sun (2019) discuss the catalytic epoxidation reaction for synthesizing an important synthetic intermediate of carfilzomib, emphasizing the compound's role in facilitating greener catalytic processes Qiu, Xia, & Sun, 2019.

  • Asymmetric Aldol Routes : Ghosh, Cárdenas, and Brindisi (2017) describe enantioselective syntheses of carbamate derivatives, showcasing their application in the development of novel protease inhibitors and underlining the compound's relevance in medicinal chemistry Ghosh, Cárdenas, & Brindisi, 2017.

properties

IUPAC Name

tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVHRUHHMAZBRX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207259
Record name 1,1-Dimethylethyl N-[(1R)-1-ethyl-3-oxopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl (1-oxopentan-3-yl)carbamate

CAS RN

198493-29-7
Record name 1,1-Dimethylethyl N-[(1R)-1-ethyl-3-oxopropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198493-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1R)-1-ethyl-3-oxopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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